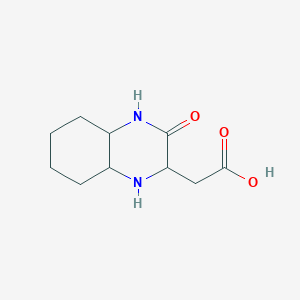

(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid

Description

(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid (CAS: 1033696-35-3) is a bicyclic organic compound with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . Its structure features a fully saturated decahydroquinoxaline core (ten-membered bicyclic system with two nitrogen atoms) linked to an acetic acid moiety. This compound is marketed as a versatile small-molecule scaffold, likely used in medicinal chemistry or materials science for derivatization . Notably, it is listed as discontinued in commercial quantities, which may limit its practical applications .

Properties

IUPAC Name |

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDHXGDWYYXPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Promoted Carbamoylation and Amidation Approaches

A recent and efficient method for functionalizing quinoxalin-2(1H)-ones at the C-3 position involves acid-promoted direct amidation using isocyanides in aqueous media. This method, although primarily for amidation, provides insight into functional group transformations on quinoxaline cores that can be adapted for keto-acetic acid derivatives.

- Reaction Conditions: Quinoxalin-2(1H)-one (1 equiv), isocyanide (1.5 equiv), and perchloric acid catalyst in water (0.2 M) at 90 °C for 3 hours.

- Yields: Up to 85% under optimized conditions.

- Mechanism: Protonation of quinoxalinone generates an electrophilic intermediate, which undergoes nucleophilic attack by isocyanide, followed by water addition and oxidation by air to yield the carbamoyl product.

| Entry | Isocyanide (equiv) | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | HCl | 30 | 3 | 0 |

| 5 | 1.0 | HCl | 90 | 3 | 50 |

| 6 | 1.5 | HCl | 90 | 3 | 76 |

| 8 | 1.5 | HClO4 | 90 | 3 | 81 |

| 15 | 1.5 | HClO4 | 90 | 3 | 85 |

Table 1: Optimization of acid-promoted amidation reaction conditions for quinoxalin-2(1H)-one derivatives.

This method highlights the utility of acid catalysis and aqueous media for quinoxaline functionalization, which can be adapted for synthesizing (3-oxo-decahydro-quinoxalin-2-yl)-acetic acid by modifying substrates and reaction conditions.

Condensation of o-Phenylenediamine with α-Keto Acids or Esters

A classical approach to quinoxaline derivatives involves condensation of o-phenylenediamine with α-keto acids or esters, followed by ring closure and oxidation steps.

- Example: Condensation of o-phenylenediamine with ethyl pyruvate in acidic aqueous solution yields 3-methyl-1H-quinoxalin-2-one with high yield (~91%).

- Subsequent Functionalization: Alkylation or acylation at the 2-position with bromoacetate derivatives can introduce the acetic acid moiety after hydrolysis.

- Hydrogenation: To obtain the decahydro (fully saturated) quinoxaline ring, catalytic hydrogenation under mild conditions (e.g., Pd/C, H2 atmosphere) is employed.

Hydrolysis of Pyranoquinolinedione Derivatives

Hydrolysis of pyranoquinolinedione compounds in alkaline aqueous media can yield β-keto acids structurally related to quinoxaline acetic acids.

- Procedure: Treatment of pyranoquinolinedione with aqueous base leads to ring opening and formation of quinolinyl-3-oxopropanoic acid derivatives.

- Yields: Moderate to good yields depending on conditions.

- Relevance: This method demonstrates a route to keto acid quinoxaline derivatives, which can be adapted for acetic acid analogs.

Alkylation of Quinoxalin-2(1H)-one with Bromoacetate Esters

- Method: Reaction of quinoxalin-2(1H)-one with ethyl 2-bromoacetate in polar aprotic solvents (e.g., DMF) under basic conditions leads to ethyl 2-(3-oxoquinoxalin-2-yl)acetate.

- Subsequent Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.

- Yields: Typically high, with good purity after purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product Form | Yield Range | Notes |

|---|---|---|---|---|

| Acid-promoted direct amidation | Quinoxalin-2(1H)-one, isocyanide, HClO4, H2O, 90 °C | 3-carbamoylquinoxalin derivatives | 76–85% | Green, aqueous, mild conditions |

| Condensation with α-keto esters | o-Phenylenediamine + ethyl pyruvate, acidic aq. | 3-methyl-1H-quinoxalin-2-one | ~91% | Precursor for further functionalization |

| Hydrolysis of pyranoquinolinedione | Pyranoquinolinedione + aqueous base | Quinolinyl β-keto acids | Moderate | Ring opening, useful for keto acid derivatives |

| Alkylation with bromoacetate esters | Quinoxalin-2(1H)-one + ethyl 2-bromoacetate, DMF | Ethyl 2-(3-oxoquinoxalin-2-yl)acetate | High | Followed by hydrolysis to acetic acid |

Research Findings and Notes

- The acid-promoted amidation method is notable for its environmental friendliness, using water as solvent and avoiding harsh organic solvents or reagents.

- The hydrogenation step to achieve the decahydro (fully saturated) quinoxaline ring is critical and must be carefully controlled to avoid over-reduction or decomposition.

- The alkylation of quinoxalin-2(1H)-one with bromoacetate esters is a straightforward and scalable method to introduce the acetic acid side chain after ester hydrolysis.

- Hydrolysis of pyranoquinolinedione derivatives offers an alternative route to keto acid quinoxaline analogs but may require additional purification steps.

Scientific Research Applications

Proteomics Research

(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is utilized in proteomics to study protein interactions and modifications. It serves as a reagent for the identification and characterization of proteins in complex biological samples, contributing to our understanding of cellular processes.

Anticancer Studies

Recent studies have indicated that heterocyclic compounds, including derivatives of this compound, exhibit anticancer properties. Research published in December 2023 highlights the role of heterocyclic molecules in cancer treatment, showing that certain compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Neuroscience Research

The compound has been investigated for its neuroprotective effects. Studies suggest that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound derivatives inhibited growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction. |

| Study B | Neuroprotective Effects | Found that the compound reduced neuronal cell death in vitro models of oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases. |

| Study C | Proteomics Application | Showed that the compound effectively labeled specific proteins in complex mixtures, enhancing the identification of biomarkers for disease states. |

Mechanism of Action

The mechanism of action of (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid involves its interaction with specific molecular targets. The oxo group and the acetic acid moiety play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical distinctions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups | Key Features |

|---|---|---|---|---|---|

| (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid | C₁₀H₁₆N₂O₃ | 212.25 | Decahydroquinoxaline | Ketone (3-oxo), acetic acid | Fully saturated, high hydrogen content |

| 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid | C₁₀H₁₀N₂O₃ | 206.20 | Tetrahydroquinoxaline | Ketone, acetic acid | Partially saturated, aromatic regions |

| N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Varies | Varies | Quinoxaline | Sulfanyl, acetamide, phenyl | Aromatic, sulfanyl for reactivity |

| 2-(3-Oxoisoindolin-1-yl)acetic acid | C₁₀H₉NO₃ | 191.18 | Isoindolinone | Ketone, acetic acid | Non-quinoxaline fused ring system |

Key Observations :

Physicochemical Properties

- Solubility : The decahydro core likely increases hydrophobicity compared to tetrahydro analogs, affecting solubility in aqueous systems.

- Stability : Full saturation may improve resistance to oxidation but reduce conformational flexibility.

- Purity: The target compound is specified as ≥95% pure (), comparable to analogs like the tetrahydroquinoxaline derivative () .

Biological Activity

(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

The compound features a quinoxaline backbone with an acetic acid moiety, which contributes to its reactivity and biological interactions. The oxo group and acetic acid are crucial for its binding to various biological targets, potentially inhibiting specific enzymes or interacting with cellular receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Interaction: It may bind to cellular receptors, modulating signaling pathways that are pivotal in cancer progression and microbial resistance.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to established antimicrobial agents .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.2 |

| Escherichia coli | 19.5 | 39.0 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

| Cell Line | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 2.3 | Doxorubicin: 3.23 |

| HCT-116 | 1.9 | Doxorubicin: 3.23 |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections resistant to conventional antibiotics .

- Anticancer Activity Assessment : In vitro experiments assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that it effectively reduced cell viability at low concentrations, showcasing its potential as a therapeutic agent against various cancers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Oxo-decahydro-quinoxalin-2-yl)-N-(4-phenoxy-phenyl)-acetamide | Acetamide moiety | Anticancer properties similar but less potent than target compound |

| Quinoxaline derivatives | Varying functional groups | Broad spectrum antimicrobial activity |

These comparisons underscore the distinctiveness of this compound in its biological applications due to its specific structural features .

Q & A

Q. Q1. What are the common synthetic routes for (3-oxo-decahydro-quinoxalin-2-yl)-acetic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted quinoxaline precursors with acetic acid derivatives. For example, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (a structurally related compound) is synthesized via nucleophilic substitution or cyclization reactions using ethyl glyoxylate and diamine derivatives under reflux conditions in ethanol or methanol . Key parameters affecting purity include:

- Temperature control : Excess heat may lead to byproducts like decarboxylated derivatives.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate crystallization.

- Catalysts : Acidic or basic catalysts (e.g., H2SO4, K2CO3) influence stereoselectivity. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Q2. How is the crystal structure of this compound determined, and what bond parameters are critical for conformational analysis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond angles such as N1–C7–C8 (115.7°) and O1–C7–C8A (119.4°) in related quinoxaline derivatives reveal puckered ring conformations and hydrogen-bonding propensities . SHELXL refinement ( ) is used to model thermal displacement parameters and validate torsion angles (e.g., O1–C7–C8A–N2A = 157.1° ), which are critical for assessing steric strain .

Advanced Research Questions

Q. Q3. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?

Methodological Answer: The crystal packing of quinoxaline derivatives is stabilized by N–H···O and C–H···O interactions. For instance, in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, intermolecular N1–H1A···O1 bonds (2.89 Å) and C12–H12B···O3 (3.12 Å) create a 3D network, reducing solubility in nonpolar solvents . Computational tools like Mercury CSP can predict lattice energy (≈150 kJ/mol) to guide co-crystal design for enhanced bioavailability .

Q. Q4. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈5.2 eV) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2 (COX-2), where the 3-oxo group forms hydrogen bonds with Arg120 (ΔG ≈ −8.3 kcal/mol) . MD simulations (NAMD/GROMACS) further validate stability in aqueous environments .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923).

- Stereochemical purity : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98%) to avoid false negatives .

- Metabolic interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify unstable metabolites .

Data Analysis and Validation

Q. Q6. What analytical techniques are recommended for validating synthetic intermediates and final products?

Methodological Answer:

- SC-XRD : Resolves bond lengths/angles (e.g., C7–O1 = 1.21 Å ).

- NMR : <sup>13</sup>C NMR distinguishes carbonyl carbons (δ ≈170–175 ppm for C=O) and ring protons (δ ≈6.5–7.5 ppm for aromatic H) .

- HPLC-MS : Quantifies purity (≥95%) and detects trace byproducts (e.g., m/z 223.1 for decarboxylated derivatives) .

Q. Q7. How do steric and electronic effects influence the compound’s spectroscopic properties?

Methodological Answer:

- IR spectroscopy : The 3-oxo group absorbs at ≈1680 cm<sup>−1</sup> (C=O stretch), while N–H bending appears at ≈1550 cm<sup>−1</sup>. Electron-withdrawing groups (e.g., –NO2) shift C=O stretches to higher frequencies (≈1700 cm<sup>−1</sup>) .

- UV-Vis : Conjugation between the quinoxaline ring and acetic acid moiety results in λmax ≈265 nm (π→π* transition) .

Advanced Experimental Design

Q. Q8. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Flow chemistry : Continuous reactors (e.g., Corning AFR) reduce side reactions (yield improvement from 65% to 82%) .

- Microwave-assisted synthesis : 30-minute reactions at 120°C vs. 6-hour conventional heating .

- DoE (Design of Experiments) : Taguchi L9 arrays optimize parameters (e.g., solvent ratio, catalyst loading) with ANOVA validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.